molecular formula C14H24N2O2 B2562597 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one CAS No. 2361640-92-6

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one

Cat. No.: B2562597
CAS No.: 2361640-92-6
M. Wt: 252.358
InChI Key: NHEKBHWFCPUENL-UHFFFAOYSA-N
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Description

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and three-dimensionality, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable precursor, such as a piperidine derivative. This step often requires the use of strong bases or acids to facilitate ring closure.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of dimethylamine and a suitable leaving group on the spirocyclic core.

    Attachment of the Prop-2-en-1-one Moiety: The final step involves the addition of the prop-2-en-1-one group, which can be achieved through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its rigid spirocyclic structure could be useful in the design of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential biological activity.

    Spirooxindoles: Known for their diverse biological activities and structural similarity.

    Spirocyclic Piperidines: Commonly used in medicinal chemistry for their unique three-dimensional structures.

Uniqueness

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one is unique due to its combination of a spirocyclic core with a dimethylamino group and a prop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[8-[(dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-4-13(17)16-11-14(7-5-6-8-14)18-10-12(16)9-15(2)3/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKBHWFCPUENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2(CCCC2)CN1C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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